A Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Butanoylpiperidine-3-carboxylic acid
A Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Butanoylpiperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties and solubility profile of 1-Butanoylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust theoretical framework by leveraging data from its parent compound, piperidine-3-carboxylic acid (nipecotic acid), and applying fundamental principles of physical organic chemistry. We detail the anticipated effects of N-acylation on key parameters such as pKa, lipophilicity (logP), and aqueous solubility. Furthermore, this guide presents standardized, field-proven experimental protocols for the empirical determination of these properties, designed to ensure scientific rigor and data integrity. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry and pharmacology.
Introduction and Molecular Overview
1-Butanoylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid. Nipecotic acid itself is a well-studied compound, recognized primarily as a GABA reuptake inhibitor, though its utility as a therapeutic is limited by poor blood-brain barrier penetration.[1] The addition of a butanoyl group to the piperidine nitrogen (N-acylation) fundamentally alters the molecule's electronic and steric properties, creating a tertiary amide and significantly impacting its physicochemical profile.
A thorough characterization of properties such as acid dissociation constant (pKa), lipophilicity (logP), and solubility is critical in drug development. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate and are essential for optimizing formulation, bioavailability, and therapeutic efficacy. This guide will first predict these core properties based on chemical principles and then provide detailed methodologies for their experimental validation.
Molecular Structure:
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IUPAC Name: 1-butanoylpiperidine-3-carboxylic acid
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Molecular Formula: C₁₀H₁₇NO₃
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Molecular Weight: 199.25 g/mol
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Parent Compound: Piperidine-3-carboxylic acid (Nipecotic Acid)[2]
Predicted Physicochemical Properties
Direct experimental data for 1-Butanoylpiperidine-3-carboxylic acid is not widely published.[3][4] Therefore, its properties are predicted by examining the known values for nipecotic acid and considering the chemical effects of adding an N-butanoyl group.
| Property | Parent Compound: Nipecotic Acid | Predicted: 1-Butanoylpiperidine-3-carboxylic acid | Rationale for Prediction |
| pKa (Carboxylic Acid) | ~3.88 (Predicted)[5] | ~4.0 - 4.5 | The N-butanoyl group is an electron-withdrawing amide, but its inductive effect is attenuated by distance. The primary effect is the removal of the protonated amine (pKa ~10-11 in piperidine), which would have influenced the carboxyl pKa. The resulting tertiary amide is a much weaker base. |
| pKa (Amine/Amide) | ~10.4 (Amine) | < 0 (Tertiary Amide) | The lone pair on the piperidine nitrogen is delocalized by resonance with the adjacent carbonyl group of the butanoyl moiety, forming a tertiary amide. Tertiary amides are very weak bases, with pKa values typically below 0.[6] |
| XLogP3 | -2.9[2] | ~0.5 - 1.5 | The addition of the four-carbon butanoyl chain significantly increases the lipophilicity (greasiness) of the molecule, leading to a substantial positive shift in the logP value from the highly polar parent compound.[7] |
| Aqueous Solubility | High (50 mg/mL)[8] | Moderate to Low | The increase in lipophilicity and the loss of the highly polar zwitterionic character present in nipecotic acid will decrease its solubility in water. Solubility will be pH-dependent.[9] |
| Melting Point (°C) | 261 (decomposes)[8] | Lower than parent | The disruption of the crystal lattice packing, which in nipecotic acid is stabilized by strong intermolecular ionic and hydrogen-bonding interactions (as a zwitterion), is expected to lower the melting point. |
Predicted Solubility Profile
The solubility of 1-Butanoylpiperidine-3-carboxylic acid is expected to be highly dependent on pH. Unlike its parent, nipecotic acid, which exists as a zwitterion at physiological pH, the N-acylated derivative is a simple carboxylic acid.
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Low pH (pH < 2): The carboxylic acid group will be fully protonated (neutral), leading to the lowest aqueous solubility. The molecule's solubility will be driven by its intrinsic, neutral-form solubility.
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Mid-Range pH (pH 4-6): As the pH approaches and surpasses the pKa of the carboxylic acid, the molecule will deprotonate to form the carboxylate anion. This ionization will dramatically increase aqueous solubility due to the formation of the highly polar charged species.[9]
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High pH (pH > 7): The molecule will be fully ionized as the carboxylate, resulting in its maximum aqueous solubility.
This pH-dependent behavior is a critical consideration for formulation, as it dictates where the compound might dissolve and be absorbed in the gastrointestinal tract.
Caption: Ionization states of 1-Butanoylpiperidine-3-carboxylic acid across a pH gradient.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain definitive data, rigorous experimental evaluation is required. The following sections detail standardized protocols for determining the key physicochemical properties.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For this compound, potentiometric titration is a robust and direct method.[10][11]
Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh 5-10 mg of 1-Butanoylpiperidine-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if initial solubility is very low, but its concentration should be kept minimal (<1-2%).
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Titration Setup: Place the solution in a temperature-controlled vessel (25 °C). Use a calibrated pH electrode and an automated titrator.
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Titration: Titrate the solution with a standardized solution of 0.01 M NaOH. Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.
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Self-Validation: The experiment should be run in triplicate. The resulting pKa values should agree within ±0.1 units.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
The partition coefficient (logP) measures a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. The Shake Flask method is the gold standard for this determination.[12][13]
Protocol: OECD 107 Shake Flask Method
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Phase Preparation: Prepare n-octanol and an aqueous buffer solution (e.g., phosphate buffer at pH 7.4, to ensure the carboxylic acid is ionized and mimics physiological conditions for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should not exceed 0.01 mol/L.[14]
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Partitioning: In a separation funnel, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer.
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Equilibration: Shake the funnel vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C). Allow the phases to fully separate. Centrifugation is recommended to ensure complete phase separation.[15]
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Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.
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Self-Validation: The experiment should be performed with at least three different starting volume ratios of octanol and water. The final calculated logP values should fall within a range of ± 0.3 units.[13]
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is a reliable approach.[16][17]
Protocol: OECD 105 Shake-Flask Method
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System Preparation: Prepare solutions of desired pH (e.g., pH 2.0, 5.0, and 7.4 buffers) to assess pH-dependent solubility.
-
Equilibration: Add an excess amount of solid 1-Butanoylpiperidine-3-carboxylic acid to each buffer solution in separate sealed vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
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Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to achieve saturation.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved solid.
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Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Self-Validation: Each measurement must be performed in at least triplicate. The pH of the final saturated solution should be measured and reported to confirm it did not change during the experiment.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
1-Butanoylpiperidine-3-carboxylic acid presents a significantly different physicochemical profile compared to its parent, nipecotic acid. The N-acylation transforms the molecule from a polar zwitterion to a moderately lipophilic carboxylic acid. This guide provides a robust, scientifically-grounded prediction of its key properties: a carboxylic acid pKa around 4.0-4.5, a logP in the range of 0.5-1.5, and a strongly pH-dependent aqueous solubility profile, with minimal solubility at low pH and high solubility at neutral to basic pH.
While these predictions offer valuable guidance for initial research and development efforts, they underscore the necessity of empirical validation. The detailed, self-validating protocols provided for pKa, logP, and solubility determination are aligned with international standards (e.g., OECD guidelines) and represent the necessary next steps for any scientist or researcher working with this compound. Accurate experimental data is the cornerstone of successful drug development, enabling informed decisions in formulation, preclinical testing, and beyond.
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